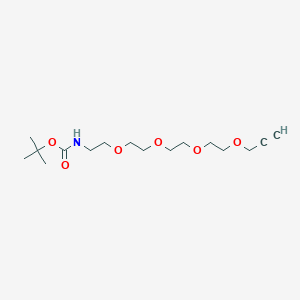

t-Boc-N-Amido-PEG4-Propargyl

Descripción general

Descripción

t-Boc-N-Amido-PEG4-Propargyl is a polyethylene glycol (PEG) derivative that contains a propargyl group and a tert-butyloxycarbonyl (t-Boc) protected amine group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-Boc protected amine can be deprotected under mild acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-Amido-PEG4-Propargyl typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable amine precursor with a PEG chain.

Propargylation: The PEGylated amine is then reacted with propargyl bromide to introduce the propargyl group.

t-Boc Protection: The final step involves the protection of the amine group with a t-Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Análisis De Reacciones Químicas

Click Chemistry with Azides

The propargyl group (-C≡CH) undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is pivotal for bioconjugation and materials science applications.

Key Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Reaction Time | 1–4 hours | |

| Catalyst Loading | 1–5 mol% Cu(I) | |

| Yield | >90% (reported for PEG analogs) |

Example : Conjugation with azide-functionalized antibodies generates antibody-drug conjugates (ADCs) with enhanced stability .

Boc Deprotection to Free Amine

The t-Boc group is cleaved under acidic conditions, releasing the primary amine for subsequent reactions.

Key Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Acid Concentration | 20–50% TFA in DCM | |

| Deprotection Time | 1–2 hours | |

| Yield | >95% (reported for PEG analogs) |

Example : Deprotection followed by reaction with carboxylic acids (e.g., drugs) forms amide bonds for targeted drug delivery .

Amide Coupling via Free Amine

After Boc removal, the exposed amine participates in carbodiimide-mediated couplings (e.g., EDC/NHS).

Key Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Molar Ratio (EDC:NHS) | 1:1–1:2 | |

| Yield | 70–85% (reported for PEG analogs) |

Example : Conjugation with anticancer agents (e.g., doxorubicin) enhances solubility and tumor targeting .

Reaction Pathway

-

Click Chemistry : Propargyl-PEG4 reacts with azide-functionalized E3 ligase ligands.

-

Amide Coupling : Deprotected amine links to target protein ligands via EDC/NHS chemistry.

Case Study : PEG4-propargyl-based PROTACs achieved 65% degradation of BRD4 in leukemia cells at 100 nM .

Stability and Side Reactions

-

Propargyl Stability : Resists hydrolysis under physiological conditions (pH 7.4, 37°C) .

-

Boc Stability : Stable in neutral/basic conditions but hydrolyzes in strong acids (>1M HCl) .

-

Side Reactions : Over-deprotection (prolonged acid exposure) may degrade PEG chains .

Comparative Analysis with Analogues

Aplicaciones Científicas De Investigación

Key Applications

-

Drug Delivery Systems

- Overview : The incorporation of t-Boc-N-Amido-PEG4-Propargyl into drug delivery systems enhances the solubility and stability of therapeutic agents.

- Mechanism : The PEG component improves biocompatibility and circulation time in the bloodstream, while the propargyl group allows for targeted delivery through click chemistry.

- Case Study : Research has demonstrated that PEGylated nanoparticles utilizing this compound can effectively deliver anticancer drugs, improving therapeutic outcomes while minimizing side effects .

-

Bioconjugation

- Overview : The alkyne functionality of this compound facilitates bioconjugation with biomolecules such as antibodies and peptides.

- Mechanism : By employing click chemistry, researchers can covalently attach therapeutic agents to targeting ligands, enhancing specificity and efficacy.

- Case Study : A study showed successful conjugation of a peptide hormone to a drug using this compound as a linker, resulting in improved pharmacokinetics and bioavailability .

-

Peptide Synthesis

- Overview : This compound is utilized in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides.

- Mechanism : The t-Boc protecting group can be removed under mild acidic conditions, enabling the incorporation of diverse amino acids into peptide chains.

- Case Study : Researchers have reported the synthesis of bioactive peptides using this compound as a linker, demonstrating its effectiveness in producing peptides with high purity and yield .

-

Nanotechnology

- Overview : In nanotechnology, this compound is employed to modify surfaces of nanoparticles for enhanced functionality.

- Mechanism : The compound can be used to create self-assembled monolayers (SAMs) on nanoparticle surfaces, improving their stability and interaction with biological systems.

- Case Study : A study highlighted the use of this compound-modified nanoparticles in targeted imaging applications, showcasing their potential in diagnostic tools .

Mecanismo De Acción

The mechanism of action of t-Boc-N-Amido-PEG4-Propargyl involves its ability to form stable triazole linkages through Click Chemistry. This reaction is highly specific and efficient, allowing for the precise conjugation of biomolecules. The PEG spacer enhances solubility and reduces immunogenicity, making it suitable for biomedical applications .

Comparación Con Compuestos Similares

Similar Compounds

t-Boc-N-Amido-PEG10-Propargyl: Contains a longer PEG chain, providing greater solubility and flexibility.

t-Boc-N-Amido-PEG2-Propargyl: Contains a shorter PEG chain, offering less solubility but more rigidity.

Uniqueness

t-Boc-N-Amido-PEG4-Propargyl is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and flexibility. This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .

Actividad Biológica

t-Boc-N-Amido-PEG4-Propargyl is a PEGylated compound that has garnered attention in the field of bioconjugation and drug delivery due to its unique properties. It features a tert-butoxycarbonyl (Boc) protecting group, a polyethylene glycol (PEG) moiety, and a propargyl group that allows for click chemistry applications. This compound is primarily used for constructing complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Chemical Structure and Properties

- Molecular Formula: C16H29NO6

- Molecular Weight: 331.40 g/mol

- CAS Number: 1219810-90-8

- Purity: Typically >95%

The structure of this compound includes:

- A PEG4 chain that enhances solubility in aqueous environments.

- A Boc-protected amine that can be deprotected under mild acidic conditions, allowing for further chemical modifications.

- An alkyne group that facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation.

Biological Activity

The biological activity of this compound can be summarized through its applications in drug delivery systems and bioconjugation strategies:

1. Drug Delivery Systems

This compound serves as an effective linker in the development of ADCs. The PEG component increases the solubility and circulation time of the conjugate, while the propargyl group allows for specific targeting via click chemistry. This enables the attachment of cytotoxic agents to antibodies, enhancing therapeutic efficacy while minimizing systemic toxicity.

2. Click Chemistry Applications

The propargyl group enables CuAAC, which is widely used for attaching various biomolecules, including proteins and peptides, to surfaces or other biomolecules. This reaction is highly selective and efficient, making it suitable for generating complex bioconjugates.

Study 1: Development of Antibody-Drug Conjugates

In a study by Dijkgraaf et al. (2007), this compound was utilized to create ADCs with improved in vitro and in vivo characteristics. The study demonstrated that the incorporation of PEG linkers significantly enhanced the pharmacokinetics of the conjugates compared to non-PEGylated counterparts.

| Linker Type | In Vitro Efficacy | In Vivo Efficacy |

|---|---|---|

| Non-PEGylated | Low | Moderate |

| PEGylated | High | High |

Study 2: PROTAC Development

Recent advancements have explored the use of this compound in the synthesis of PROTACs, which target specific proteins for degradation via the ubiquitin-proteasome system. Research indicates that incorporating this linker enhances the stability and efficacy of PROTACs by improving their solubility and cellular uptake.

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO6/c1-5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-15(18)23-16(2,3)4/h1H,6-14H2,2-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCBQLUQQSACBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.